molecular formula C13H11N B8765038 2-Styrylpyridine

2-Styrylpyridine

Cat. No.: B8765038
M. Wt: 181.23 g/mol
InChI Key: BIAWAXVRXKIUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Styrylpyridine, also known as 2-styryl pyridine, is an organic compound with the molecular formula C13H11N. It is a derivative of pyridine, where a phenylethenyl group is attached to the second carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Styrylpyridine can be synthesized through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Styrylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Styrylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Styrylpyridine involves its interaction with various molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-(2-Phenylethyl)pyridine: Similar structure but with a single bond in the side chain.

    2-(2-Chloroethenyl)pyridine: Contains a chloro group instead of a phenyl group.

    2-(2-Bromoethenyl)pyridine: Contains a bromo group instead of a phenyl group.

Uniqueness: 2-Styrylpyridine is unique due to its phenylethenyl group, which imparts distinct chemical and biological properties. The presence of the double bond in the side chain allows for additional reactivity and interactions compared to its saturated analogs .

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-phenylethenyl)pyridine

InChI

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H

InChI Key

BIAWAXVRXKIUQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=N2

Related CAS

53895-29-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 67.5 parts of the quaternary salt of 2-picoline, also called 2-methylpyridine, (obtained as in Example 13) was added 100 parts methanol, one part piperidine, and 37 parts benzaldehyde. The solution was boiled at reflux for three hours, 175 parts 40% sodium hydroxide solution was added, and the heating continued 1.5 hour to give on workup, as in Example 13, 27 parts 2-styrylpyridine.
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Synthesis routes and methods II

Procedure details

A stirring solution of benzaldehyde (44.6 g) and 4-picoline (37.2 g) in acetic acid (24 g) and acetic anhydride (40.8 g) was refluxed for 18 hours. The resultant reaction mixture were cooled, diluted with dichloromethane (300 ml), washed with water and dilute aqueous alkali; and quenched with dilute hydrochloric acid. Precipitate of styrylpyridine hydrochloride (long golden needles) was separated by filtration, washed with methylenechloride, dried and poured into stirred solution of sodium carbonate in water. After 2 hours of stirring white-gray precipitate was filtered, washed with water and dried overnight at 60-70° C. After recrystallization, 39.6 g. of styrylpyridine were obtained.
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37.2 g
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24 g
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300 mL
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